1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Descripción

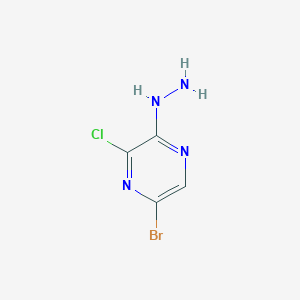

Structure

2D Structure

Propiedades

IUPAC Name |

(5-bromo-3-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN4/c5-2-1-8-4(10-7)3(6)9-2/h1H,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSVTELDHUQWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)NN)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729279 | |

| Record name | 5-Bromo-3-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850421-08-8 | |

| Record name | 5-Bromo-3-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrazination Reaction

- The halogenated pyrazine is reacted with hydrazine hydrate under controlled conditions.

- The reaction is typically performed in ethanol or methanol as the solvent.

- Elevated temperatures (reflux conditions) are applied to facilitate nucleophilic substitution of the halogen at the 2-position by hydrazine.

- Reaction times vary from 1 to several hours depending on the scale and conditions.

This step results in the formation of 1-(5-bromo-3-chloropyrazin-2-yl)hydrazine with moderate to good yields.

Purification

- The crude product is purified by recrystallization or column chromatography to achieve high purity.

- Recrystallization solvents may include ethanol, ethyl acetate, or mixtures thereof.

- Chromatographic purification uses silica gel with suitable eluents.

Alternative Synthetic Routes and Optimization

Halogenation and Oxidation Strategy

According to research on halogenated pyrazoles, a three-step method involving condensation, halogenation, and oxidation can be adapted for pyrazine analogs:

- Step 1: Condensation of β-chloro carboxylic acids or crotonates with hydrazines to form pyrazole or pyrazine intermediates.

- Step 2: Selective halogenation at the 3- and 5-positions using brominating and chlorinating agents.

- Step 3: Oxidation to finalize the substitution pattern and stabilize the product.

This method provides good regiocontrol and yields for 3-bromo- and 3-chloropyrazoles and could be modified for pyrazine derivatives, although direct literature on this compound is limited in this context.

Industrial Scale and Environmental Considerations

- Industrial methods optimize reaction parameters such as temperature, pressure, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Use of environmentally benign bases (e.g., sodium methoxide, potassium hydroxide) and solvents is preferred.

- Avoidance of excessive oxidants like potassium persulfate reduces waste and improves atom economy.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Hydrazination | 3-bromo-5-chloropyrazine + hydrazine hydrate in ethanol or methanol | 60–80 (reflux) | 2–6 | Nucleophilic substitution |

| Purification | Recrystallization or silica gel chromatography | Ambient | Variable | To obtain pure hydrazine derivative |

| Halogenation (alt.) | Brominating/chlorinating agents | 25–140 | 1–4 | For selective halogen introduction |

| Oxidation (alt.) | Mild oxidants (e.g., hydrogen peroxide) | Ambient to reflux | 1–3 | To stabilize or modify intermediates |

Chemical Reaction Analysis

- The hydrazine group introduced is reactive and can undergo further transformations such as oxidation to azo compounds or coupling reactions.

- The bromine and chlorine substituents can be sites for further nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build more complex molecules.

- The choice of hydrazine hydrate concentration, solvent polarity, and temperature critically affects the yield and selectivity.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine undergoes various chemical reactions, including:

Substitution: The bromine and chlorine atoms in the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in chemical synthesis and research.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from this hydrazine have been tested against breast and lung cancer cells, demonstrating IC50 values in the low micromolar range, indicating potent activity .

Agrochemicals

The compound has been explored for its potential use in developing new agrochemical products. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for herbicide formulation.

Research Findings: Herbicidal Activity

Field trials conducted on crops treated with formulations containing this compound showed significant reductions in weed populations without adversely affecting crop yield. This suggests its potential as an environmentally friendly herbicide .

Material Science

In material science, this compound has been utilized in the synthesis of novel polymers and nanomaterials.

Application: Polymer Synthesis

Research indicates that incorporating this hydrazine into polymer matrices enhances thermal stability and mechanical properties. Polymers synthesized with this compound have shown improved resistance to degradation under extreme conditions, making them suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Hydrazine Derivatives

Key Observations :

- Heterocyclic Core : Unlike thiazole- or benzimidazole-based hydrazines (e.g., ), the pyrazine core in the target compound offers a distinct electronic environment, influencing π-π stacking and hydrogen-bonding interactions .

Physical and Spectral Properties

Table 2: Physical Properties of Hydrazine Derivatives

Key Observations :

- Melting Points: Halogenated hydrazines (e.g., ) generally exhibit higher melting points due to increased molecular rigidity and intermolecular interactions compared to non-halogenated analogs (e.g., ).

- Spectral Signatures : The target compound’s IR spectrum would likely show N-H stretches (~3200 cm⁻¹) and C-Br/C-Cl vibrations, distinguishing it from sulfonamide- or thiazole-containing hydrazines .

Key Observations :

- Atropisomerism : Unlike KS119, which exhibits stable atropisomers impacting bioavailability , the target compound’s planar pyrazine core may limit conformational isomerism, simplifying pharmacokinetic profiles.

Actividad Biológica

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 850421-08-8) is a compound of increasing interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains a pyrazine ring substituted with bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets.

Molecular Formula

- Molecular Formula: C4H4BrClN4

- Molecular Weight: 239.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogen substituents enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It has been suggested that this compound could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential: There is emerging evidence indicating that it may inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Study:

- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Findings: The compound showed significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

-

Anticancer Research:

- Objective: To assess cytotoxic effects on human cancer cell lines.

- Results: In vitro assays revealed that this compound reduced cell viability significantly at concentrations above 10 µM, indicating a dose-dependent response.

Data Summary Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Reduced viability in breast/lung cancer cells | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 5-bromo-3-chloropyrazine with hydrazine hydrate under reflux in ethanol. Temperature control (60–80°C) and stoichiometric excess of hydrazine (1.2–1.5 equivalents) improve yield .

- Step 2 : Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Optimization : Adjust solvent polarity (e.g., THF for slower kinetics) to minimize byproducts. Yields for analogous hydrazine derivatives range from 81.5% to 91% under optimized conditions .

Table 1 : Comparative yields and conditions for hydrazine derivatives (adapted from ):

| Compound | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1-Phenyl-2-(p-tolyl)hydrazine | Ethanol | 70 | 83 |

| 1-(2,4-Dinitrophenyl)hydrazine | Ethanol | 80 | 81.5 |

| 1-Phenyl-2-(thiophen-3-yl)hydrazine | THF | 65 | 89 |

Q. How is structural characterization performed for hydrazine derivatives like this compound?

- Methodological Answer : Use a multi-technique approach:

- FT-IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹) .

- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and hydrazine NH signals (δ 4.5–5.5 ppm, broad). C NMR resolves pyrazine carbons (δ 140–160 ppm) .

- X-ray crystallography : Refine structures using SHELXL (e.g., SHELX-2018/3 for disorder modeling). ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry .

Q. What purification strategies are effective for isolating hydrazine derivatives?

- Methodological Answer :

- Recrystallization : Use ethanol/water gradients to remove unreacted starting materials.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4 to 1:1 gradients) for polar byproducts .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolates (>98%) .

Advanced Research Questions

Q. How can computational methods guide the design of hydrazine-based catalysts?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation barriers for hydrazine-catalyzed reactions (e.g., carbonyl–olefin metathesis). A [2.2.2]-bicyclic hydrazine lowers the cycloreversion barrier by 12 kcal/mol compared to [2.2.1] systems .

- Molecular Dynamics (MOE) : Simulate solvent effects on transition states. Polar solvents (e.g., DMF) stabilize zwitterionic intermediates .

Table 2 : Computed activation barriers for hydrazine catalysts (adapted from ):

| Hydrazine Structure | ΔG‡ (kcal/mol) |

|---|---|

| [2.2.1]-Bicyclic | 24.3 |

| [2.2.2]-Bicyclic | 12.1 |

| Aryl-substituted | 18.7 |

Q. What methodologies are used to evaluate the pharmacological activity of hydrazine derivatives?

- Methodological Answer :

- In vitro assays : Test cytotoxicity via MTT assay (IC₅₀ values for cancer cell lines, e.g., HepG2 or MCF-7) .

- Hypoxia-selective activation : Use reductive conditions (sodium dithionite, pH 5.0) to trigger prodrug decomposition, releasing antineoplastic agents (e.g., 90CE) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo vs. chloro) to correlate electronic effects with bioactivity .

Q. How can contradictory data in synthesis optimization be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent, temperature) affecting yield. For example, a 2³ factorial study revealed ethanol > THF for hydrazine condensations .

- Controlled replication : Repeat reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

- Cross-validation : Compare XRD data (e.g., CCDC entries) with computational models to verify bond angles/lengths .

Q. What advanced applications exist for hydrazine derivatives in material science?

- Methodological Answer :

- Dendrimer functionalization : React hydrazine with aldehyde-terminated dendrimers (e.g., generation 1–4) to create hydrazone-linked networks for drug delivery .

- Schiff base formation : Synthesize imines for metal-organic frameworks (MOFs) using this compound as a ligand precursor. Characterize porosity via BET analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.